molecular formula C2H4N2 B14681640 N-Methylidenemethanimidamide CAS No. 35172-91-9

N-Methylidenemethanimidamide

Cat. No.: B14681640
CAS No.: 35172-91-9
M. Wt: 56.07 g/mol
InChI Key: BZUQLGPYADSNLA-UHFFFAOYSA-N
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Description

N-Methylidenemethanimidamide is an organic compound characterized by the presence of an imidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylidenemethanimidamide can be synthesized through several methods. One common approach involves the reaction of formamide with formaldehyde under acidic conditions. The reaction typically proceeds as follows:

HCONH2+CH2OH2C=N-CHO\text{HCONH}_2 + \text{CH}_2\text{O} \rightarrow \text{H}_2\text{C=N-CHO} HCONH2​+CH2​O→H2​C=N-CHO

This reaction requires careful control of temperature and pH to ensure the desired product is obtained. Another method involves the use of nitriles, which can be hydrolyzed to form the corresponding amides, followed by a reaction with formaldehyde.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-Methylidenemethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to primary amines.

    Substitution: The imidamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-Methylidenemethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-Methylidenemethanimidamide exerts its effects involves interactions with various molecular targets. The imidamide group can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide (DMF): A commonly used solvent with similar structural features but different reactivity.

    N,N-Dimethylacetamide (DMAc): Another solvent with comparable properties but distinct applications.

    Formamide: A simpler amide with different chemical behavior and applications.

Uniqueness

N-Methylidenemethanimidamide is unique due to its specific imidamide functional group, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

35172-91-9

Molecular Formula

C2H4N2

Molecular Weight

56.07 g/mol

IUPAC Name

N-methylidenemethanimidamide

InChI

InChI=1S/C2H4N2/c1-4-2-3/h2-3H,1H2

InChI Key

BZUQLGPYADSNLA-UHFFFAOYSA-N

Canonical SMILES

C=NC=N

Origin of Product

United States

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